2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methylphenylsulfonyl chloride with piperazine to form 4-(4-methylphenyl)sulfonylpiperazine.
Condensation Reaction: The intermediate is then reacted with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable base to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group results in the formation of secondary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The piperazine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-phenyl-1,3-thiazole
- 2-[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide stands out due to the presence of both sulfonyl and trifluoromethyl groups. These functional groups contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H23F3N4O3S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H23F3N4O3S/c1-16-2-8-19(9-3-16)32(30,31)28-12-10-27(11-13-28)15-20(29)26-25-14-17-4-6-18(7-5-17)21(22,23)24/h2-9,14H,10-13,15H2,1H3,(H,26,29)/b25-14- |
InChI Key |
ONLKKNZRTUJYMN-QFEZKATASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.